(2-Bromophenyl)(1H-indol-1-yl)methanone
Description
(2-Bromophenyl)(1H-indol-1-yl)methanone is a brominated aromatic ketone featuring a 2-bromophenyl group attached to the carbonyl carbon and an indole moiety.
Properties
CAS No. |
135966-94-8 |
|---|---|
Molecular Formula |
C15H10BrNO |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
(2-bromophenyl)-indol-1-ylmethanone |
InChI |
InChI=1S/C15H10BrNO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-10H |
InChI Key |
FXBQMLDTTVIFIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
- (2-Methoxyphenyl)(5-methyl-1H-indol-1-yl)methanone (1F): Substituent: Methoxy (electron-donating) vs. bromo (electron-withdrawing). Yield: 96% (higher than brominated analogs due to milder reaction conditions). Melting Point: 79–81°C, lower than brominated derivatives, likely due to reduced intermolecular halogen bonding .
- (2,6-Dichlorophenyl)(1H-indol-1-yl)methanone: Substituent: Dichloro (stronger electron-withdrawing than bromo). Molecular Weight: 290.14 g/mol vs. ~300.15 g/mol for the bromo analog.
- (2-Aminophenyl)(1H-indol-1-yl)methanone: Substituent: Amino (electron-donating, basic). Synthesis Yield: 35%, lower due to competitive side reactions (e.g., oxidation) .
Structural and Crystallographic Comparisons
- (2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone: Dihedral Angles: Indole ring inclined at 84.81° and 61.67° to phenyl rings, compared to ~69.5° between phenyl groups in the title compound. Bond Lengths: N–C bonds (1.409–1.415 Å) are elongated due to the electron-withdrawing sulfonyl group, contrasting with typical indole N–C bonds (~1.355 Å) .
- (1-Benzyl-1H-indol-3-yl)(2-bromophenyl)methanone (4a): Substituent: Benzyl on indole nitrogen. IR Data: C=O stretch at 1620 cm⁻¹, similar to unsubstituted analogs, indicating minimal electronic perturbation from bromine .
Data Tables
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